N-(3-chloro-4-methylphenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
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Description
N-(3-chloro-4-methylphenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H18ClN3O2S2 and its molecular weight is 395.92. The purity is usually 95%.
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Biological Activity
N-(3-chloro-4-methylphenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that illustrate its efficacy in various applications.
Chemical Structure and Properties
The compound's molecular formula is C20H22ClN3O2S2, with a molecular weight of 436.0 g/mol. The structure includes a chloro-substituted aromatic ring and a thieno-pyrimidine moiety linked through a thioacetamide group.
Biological Activity Overview
Research on this compound indicates several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar thieno-pyrimidine structures exhibit significant antimicrobial effects against various pathogens. For instance, derivatives have shown activity against Staphylococcus aureus and Candida albicans .
- Antitumor Activity : The compound's structural analogs have been evaluated for their ability to inhibit tumor cell proliferation. In vitro studies on similar thieno-pyrimidine derivatives demonstrated substantial growth inhibition across multiple human cancer cell lines .
- Analgesic Properties : Some derivatives have been investigated for their analgesic effects in animal models, indicating potential for pain management applications .
Antimicrobial Studies
A series of experiments were conducted to assess the antimicrobial activity of related compounds. The disk diffusion method was employed against Escherichia coli, Staphylococcus aureus, and Candida albicans. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 15.62 µg/mL against these pathogens.
Compound | Target Pathogen | MIC (µg/mL) |
---|---|---|
S10 | Staphylococcus aureus | 15.62 |
S6 | Candida albicans | 15.62 |
Antitumor Activity
The antitumor potential of compounds similar to this compound was evaluated against various cancer cell lines including PC-3 and MDA-MB-231. Results indicated that certain derivatives exhibited more than 90% growth inhibition at concentrations around 40 µg/mL.
Cell Line | Compound | Survival Rate (%) |
---|---|---|
PC-3 | IVa | <10 |
MDA-MB-231 | IVa | <10 |
Case Studies
- Synthesis and Evaluation : A study synthesized several thieno-pyrimidine derivatives and assessed their biological activities using standard assays. The findings highlighted the importance of structural modifications in enhancing biological efficacy .
- In Silico Studies : Computational studies using density functional theory (DFT) provided insights into the electronic properties and stability of the compound, correlating these properties with observed biological activities .
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2S2/c1-9-4-5-11(7-12(9)18)19-14(22)8-24-17-20-13-6-10(2)25-15(13)16(23)21(17)3/h4-5,7,10H,6,8H2,1-3H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWGVQYUTOXHIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC(=C(C=C3)C)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.